molecular formula C18H16ClN3O3S2 B10981661 N-(1,3-benzothiazol-2-yl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

N-(1,3-benzothiazol-2-yl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Cat. No.: B10981661
M. Wt: 421.9 g/mol
InChI Key: NNGLZTLXEHUTMR-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a sophisticated small molecule research compound featuring a benzothiazole core linked to a benzamide scaffold through an aminopropyl chain, with additional 1,2-thiazinan dioxide functionality. This molecular architecture is characteristic of compounds investigated for ion channel modulation, particularly as potassium channel inhibitors. Structural analogs featuring the 1,2-benzothiazol-3-yl 1,1-dioxide moiety and benzothiazole heterocycles have demonstrated potent inhibitory activity against Kv1.3 ion channels in patch clamp assays, showing comparable efficacy to reference inhibitors like PAP-1 . The benzothiazole pharmacophore represents a privileged structure in medicinal chemistry, contributing to diverse biological activities and making it valuable for exploring various therapeutic targets . The specific substitution pattern with chloro and 1,1-dioxido-1,2-thiazinan groups at the benzamide ring enhances molecular diversity for structure-activity relationship studies. This compound is supplied exclusively for research purposes in chemical biology, neuroscience, and drug discovery programs, particularly for investigating ion channel function and cellular signaling pathways. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C18H16ClN3O3S2

Molecular Weight

421.9 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-chloro-3-(1,1-dioxothiazinan-2-yl)benzamide

InChI

InChI=1S/C18H16ClN3O3S2/c19-13-8-7-12(11-15(13)22-9-3-4-10-27(22,24)25)17(23)21-18-20-14-5-1-2-6-16(14)26-18/h1-2,5-8,11H,3-4,9-10H2,(H,20,21,23)

InChI Key

NNGLZTLXEHUTMR-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-Aminobenzothiazole

The benzothiazole core is synthesized via cyclization of substituted anilines with thiourea derivatives.
Procedure :

  • Reactants : 2-Chloroaniline (1.0 eq), potassium thiocyanate (1.2 eq), bromine (1.1 eq) in glacial acetic acid.

  • Conditions : Reflux at 120°C for 6–8 hours.

  • Yield : 72–78%.

ParameterValue
Reaction Time6–8 hours
Temperature120°C
PurificationRecrystallization (EtOH)
Purity (HPLC)>98%

Chlorosulfonation of Benzoic Acid

The 3-sulfonamide group is introduced via chlorosulfonation.
Procedure :

  • Reactants : Benzoic acid (1.0 eq), chlorosulfonic acid (3.0 eq).

  • Conditions : Stirred at 140°C for 6 hours.

  • Intermediate : 4-Chloro-3-(chlorosulfonyl)benzoic acid (isolated via ice-water quenching).

ParameterValue
Reaction Time6 hours
Temperature140°C
Yield65–70%
Key CharacterizationFTIR: 1,350 cm⁻¹ (S=O)

Formation of 1,2-Thiazinan-1,1-dioxide

The thiazinan ring is constructed via cyclization of sulfonamide intermediates.
Procedure :

  • Reactants : 3-Aminopropanesulfonamide (1.0 eq), substituted aldehyde (1.1 eq).

  • Conditions : Solvent-free, 160°C for 3 hours.

  • Yield : 73–98% (solvent-free method).

ParameterValue
Reaction Time3 hours
Temperature160°C
Green Chemistry MetricE-factor: 0.2

Coupling of Benzothiazole and Benzamide Intermediates

The final coupling is achieved via acid chloride formation and nucleophilic substitution.
Procedure :

  • Acid Chloride Formation :

    • 4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid (1.0 eq) reacted with thionyl chloride (2.0 eq) in dichloromethane (DCM).

    • Yield : 89–92%.

  • Amidation :

    • Acid chloride (1.0 eq) + 2-aminobenzothiazole (1.2 eq) in dry pyridine.

    • Conditions : Reflux for 4 hours.

    • Yield : 66–72%.

StepConditionsYield
Acid ChlorideDCM, 25°C, 2 hours89–92%
AmidationPyridine, reflux, 4 hours66–72%

Optimization Strategies

Solvent-Free Cyclization

  • Advantage : Eliminates toxic solvents (e.g., DMF), reduces waste.

  • Result : 15% increase in yield compared to traditional methods.

Catalytic Enhancements

  • Silver Oxide (Ag₂O) : Accelerates thiazinan ring formation (20% faster).

  • Microwave Assistance : Reduces coupling time from 4 hours to 45 minutes (65 W, 100°C).

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.12 (s, 1H, CONH), 7.88–7.45 (m, 6H, aromatic), 3.52–3.10 (m, 4H, thiazinan-CH₂).

  • FTIR :

    • 1,641 cm⁻¹ (C=O), 1,300 cm⁻¹ (S=O).

  • HRMS (ESI) : m/z 421.9 [M+H]⁺.

Comparative Analysis of Methods

MethodYieldPuritySolvent Used
Traditional66%96%Pyridine
Solvent-Free82%99%None
Microwave75%97%DCM

Challenges and Solutions

  • Low Coupling Efficiency : Add 1.5 eq of 2-aminobenzothiazole to drive reaction completion.

  • Thiazinan Ring Instability : Use inert atmosphere (N₂) during cyclization.

Industrial-Scale Considerations

  • Cost Analysis :

    • Raw Material Cost: $12.50/g (lab scale) → $4.20/g (pilot scale).

  • Process Safety :

    • Thionyl chloride requires controlled addition (exothermic reaction) .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The chlorinated benzamide group can undergo nucleophilic substitution reactions, resulting in the replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The chlorinated benzamide group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function. The dioxido-thiazinan structure may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Heterocyclic Diversity: The target compound’s 1,2-thiazinan dioxide (six-membered ring) contrasts with five-membered thiadiazine () or fused benzothiazine () systems.
  • Sulfone vs. Hydroxyl Groups : The sulfone group in the target compound could improve metabolic stability relative to hydroxyl-bearing analogs like the benzothiazine dioxide in .

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Name Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Data
Target Compound Not reported ~447.0 (inferred) Expected IR: ~1345–1155 cm⁻¹ (SO₂), ~1645 cm⁻¹ (amide C=O)
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-benzodithiazin-3-yl)hydrazine 271–272 (dec.) 292.35 $^{1}\text{H NMR}$: δ 2.40 (s, CH₃), 7.86–7.92 (aromatic H)
4-Allyl-6-chloro-thienothiadiazine dioxide 85–86 276.76 $^{13}\text{C NMR}$: δ 126.66–166.82 (aromatic and heterocyclic carbons)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Not reported 298.70 Crystal packing stabilized by N–H⋯N and C–H⋯F hydrogen bonds
3-(3-Chlorobenzoyl)-4-hydroxy-benzothiazine dioxide 165–167 367.81 Intramolecular O–H⋯O and C–H⋯N interactions
Key Observations:
  • Thermal Stability: The target compound’s thermal behavior may resemble ’s benzothiazine dioxide (m.p. ~165–167°C), though sulfone groups generally increase melting points compared to non-sulfonated analogs .
  • Hydrogen Bonding : Like ’s thiazolyl benzamide, the target compound’s amide and sulfone groups may facilitate intermolecular hydrogen bonding, influencing crystallinity .

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of the benzothiazole ring and the introduction of various functional groups. The general synthetic route can be outlined as follows:

  • Formation of Benzothiazole : The benzothiazole structure is commonly synthesized from 2-aminothiophenol and an appropriate aldehyde or ketone through cyclization reactions.
  • Chlorination : Introduction of the chloro group is achieved via electrophilic aromatic substitution.
  • Dioxido Group Addition : The dioxido moiety is integrated through oxidation processes involving suitable oxidizing agents.

This multi-step synthesis is crucial for achieving the desired biological activity and stability of the compound.

Antimicrobial Properties

Research has shown that benzothiazole derivatives, including this compound, exhibit a broad spectrum of antimicrobial activity. A study indicated that related compounds demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have revealed that it can inhibit cell proliferation in several cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The proposed mechanism of action for this compound includes:

  • DNA Intercalation : The benzothiazole moiety can intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : The dioxido group enhances binding affinity to specific enzymes involved in cellular metabolism and signaling pathways.

Case Study 1: Antitumor Activity

A study conducted on a series of benzothiazole derivatives demonstrated that certain modifications led to enhanced cytotoxicity against tumor cells. The compound under discussion showed IC50 values comparable to known chemotherapeutic agents when tested against various cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against a panel of pathogens. Results indicated that modifications in the side chains significantly influenced activity levels, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 50 μg/mL .

Data Table

PropertyValue/Description
Molecular FormulaC22H14ClN2O5S
Molecular Weight434.87 g/mol
Antimicrobial ActivityEffective against Staphylococcus aureus, E. coli
Anticancer ActivityInhibits MDA-MB-231 and SK-Hep-1 cell lines
IC50 ValuesComparable to standard chemotherapeutics

Q & A

Q. Example Data Conflict :

Cell LineIC₅₀ (µM)Proposed Reason
Melanoma0.5High PFOR expression
Breast5.0Low target density

Basic: What spectroscopic and crystallographic techniques are used for structural validation?

Q. Methodological Answer :

NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks. For example, amide protons (N–H) resonate at δ 10–12 ppm .

X-ray Crystallography : Resolves hydrogen bonding networks. In related benzothiazoles, N–H⋯N interactions form centrosymmetric dimers (bond length: 2.89 Å) .

Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formulas (e.g., C₁₆H₁₄ClN₃O₃S requires m/z 368.0421) .

Q. Crystallographic Data :

ParameterValue
Space GroupP 1
Hydrogen BondsN1–H1⋯N2, C4–H4⋯F2
R-factor0.045

Advanced: How do structural modifications influence the compound’s pharmacokinetics and target binding?

Q. Methodological Answer :

Substituent Effects :

  • Chloro Groups : Enhance lipophilicity (logP ↑) and membrane permeability but may reduce solubility .
  • Sulfonamide Moieties : Improve hydrogen bonding with enzyme active sites (e.g., PFOR inhibition via sulfonamide-O⋯Arg interactions) .

SAR Studies : Replace the 1,2-thiazinan-1,1-dioxide group with oxadiazole rings to modulate metabolic stability. Derivatives with bulkier substituents showed longer half-lives in hepatic microsomes .

Q. Example PK Data :

DerivativelogPt₁/₂ (h)Solubility (µg/mL)
Parent3.21.510
Chloro3.82.05
Oxadiazole2.54.520

Basic: What analytical protocols ensure compound stability during storage?

Q. Methodological Answer :

Storage Conditions : Store at –20°C in amber vials under nitrogen to prevent oxidation.

Stability Testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Related benzothiazoles degraded <5% under these conditions .

Lyophilization : For long-term stability, lyophilize from tert-butanol/water mixtures to form amorphous solids .

Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?

Q. Methodological Answer :

Docking Simulations : Use AutoDock Vina to predict binding poses in PFOR enzyme pockets. The benzamide carbonyl group showed strong interaction with His-242 (ΔG = –9.2 kcal/mol) .

QSAR Models : Correlate electronic parameters (Hammett σ) with IC₅₀ values. Electron-withdrawing groups (σ > 0.5) improved activity 3-fold .

MD Simulations : Assess conformational flexibility of the thiazinan-dioxide ring. Rigid analogs exhibited better target engagement .

Q. Computational Results :

ParameterValueImpact on Activity
Binding Affinity–9.2 kcal/molHigh
Solvent Accessible Surface Area450 ŲModerate

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